Tris(2-methoxyphenyl) phosphite
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Overview
Description
Tris(2-methoxyphenyl) phosphite: is an organophosphorus compound with the molecular formula C21H21O3P. It is a phosphite ester derived from 2-methoxyphenol and phosphorus trichloride. This compound is known for its applications in catalysis and as a ligand in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-methoxyphenyl) phosphite can be synthesized through the reaction of 2-methoxyphenol with phosphorus trichloride. The reaction typically involves the following steps:
Reaction of 2-methoxyphenol with phosphorus trichloride: This step involves the formation of the phosphite ester by reacting 2-methoxyphenol with phosphorus trichloride in the presence of a base to neutralize the hydrochloric acid produced.
Purification: The crude product is purified by recrystallization or distillation to obtain pure this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Tris(2-methoxyphenyl) phosphite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphine oxide.
Substitution: It can participate in substitution reactions where the phosphite group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.
Major Products Formed:
Scientific Research Applications
Chemistry: Tris(2-methoxyphenyl) phosphite is widely used as a ligand in catalysis. It is employed in various catalytic reactions, including allylic substitution, Suzuki coupling, and hydrogenation reactions .
Biology and Medicine: In biological and medical research, this compound is used as a reducing agent and in the synthesis of biologically active compounds .
Industry: In the industrial sector, it is used in the production of polymers and as a stabilizer in the manufacturing of plastics .
Mechanism of Action
The mechanism of action of tris(2-methoxyphenyl) phosphite involves its role as a ligand in catalytic reactions. It coordinates with metal centers, facilitating various chemical transformations. The molecular targets and pathways depend on the specific catalytic system in which it is used .
Comparison with Similar Compounds
Tris(2,4,6-trimethoxyphenyl) phosphine: This compound is similar in structure but has additional methoxy groups, making it a stronger nucleophile and a more effective catalyst in certain reactions.
Tris(2-carboxyethyl) phosphine: Known for its use as a reducing agent in biological systems.
Uniqueness: Tris(2-methoxyphenyl) phosphite is unique due to its specific electronic and steric properties, which make it an effective ligand in various catalytic processes. Its methoxy groups provide electron-donating effects, enhancing its reactivity in certain reactions .
Properties
CAS No. |
36370-75-9 |
---|---|
Molecular Formula |
C21H21O6P |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
tris(2-methoxyphenyl) phosphite |
InChI |
InChI=1S/C21H21O6P/c1-22-16-10-4-7-13-19(16)25-28(26-20-14-8-5-11-17(20)23-2)27-21-15-9-6-12-18(21)24-3/h4-15H,1-3H3 |
InChI Key |
ZEAQEZGTGCQGBN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OP(OC2=CC=CC=C2OC)OC3=CC=CC=C3OC |
Origin of Product |
United States |
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